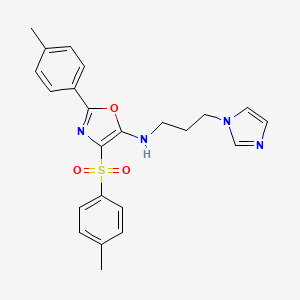

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

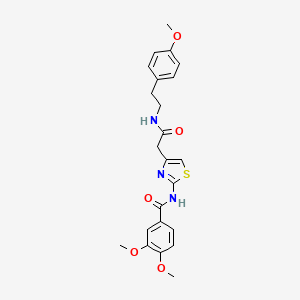

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine, also known as PTIO, is a chemical compound that has gained significant attention in scientific research in recent years. PTIO is a nitric oxide (NO) scavenger that has been used to study the role of NO in various biological processes.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine and related compounds have been utilized in synthetic chemistry for the preparation of imidazo-fused heteroaromatics through gold-catalyzed formal [3 + 2]-dipolar cycloaddition, showcasing the compound's utility in constructing complex molecular architectures (Garzón & Davies, 2014). Additionally, palladium/imidazolium salt systems have facilitated amination reactions of aryl halides with nitrogen-containing reagents, highlighting the compound's relevance in cross-coupling processes (Grasa, Viciu, Huang, & Nolan, 2001).

Catalysis

The compound has found applications in catalysis, particularly in Buchwald-Hartwig amination of (hetero)aryl tosylates using well-defined N-heterocyclic carbene/Palladium(II) pre-catalysts. This application underscores its potential in facilitating complex reactions with enhanced efficiency and selectivity (Zhang, Lavigne, & César, 2015).

Material Science

In material science, compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine have been synthesized for their potential applications in nitrogen-rich gas generators. These molecules exhibit promising properties for use in energetic materials due to their high nitrogen content and positive heats of formation (Srinivas, Ghule, & Muralidharan, 2014).

Corrosion Inhibition

Research into amino acid-based imidazolium zwitterions, which share structural similarities with the compound of interest, has shown significant potential as corrosion inhibitors for mild steel. These studies provide insights into how modifications of the imidazole structure can lead to novel applications in industrial corrosion protection (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).

Antimicrobial Activity

Furthermore, derivatives of imidazo[1,2-a]pyridine, a core structure related to the compound , have been explored for their antimicrobial activity. This research avenue indicates the broader potential of such compounds in pharmaceutical applications and highlights the diverse functional capabilities of imidazole-based molecules (Desai et al., 2012).

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-17-4-8-19(9-5-17)21-26-23(31(28,29)20-10-6-18(2)7-11-20)22(30-21)25-12-3-14-27-15-13-24-16-27/h4-11,13,15-16,25H,3,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMMELAADNLPRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-2-(p-tolyl)-4-tosyloxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2712909.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2712915.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea](/img/structure/B2712919.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2712922.png)

![2-Hydrazinyl-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazole](/img/structure/B2712927.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2712928.png)